

An In-Depth Technical Guide to PC190723: A Novel FtsZ Inhibitor

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Introduction

PC190723 is a potent and selective small-molecule inhibitor of the bacterial cell division protein FtsZ.[1][2] As a derivative of 3-methoxybenzamide, it has demonstrated significant bactericidal activity, particularly against staphylococcal species, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant strains.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to PC190723, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

PC190723, with the chemical name 3-[(6-chloro[1][5]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide, is a synthetic compound that emerged from a fragment-based drug discovery program aimed at optimizing 3-methoxybenzamide derivatives.[3][4][5]

Table 1: Physicochemical Properties of **PC190723**



Property	Value	Reference
Molecular Formula	C14H8CIF2N3O2S	[5]
Appearance	Solid	[6]
Solubility (10 mM citrate, pH 2.6)	22.5 ± 1.6 μg/ml	[6]
Solubility (PBS, pH 7.4)	23.9 ± 4.0 μg/ml	[6]

Mechanism of Action: Targeting Bacterial Cell Division

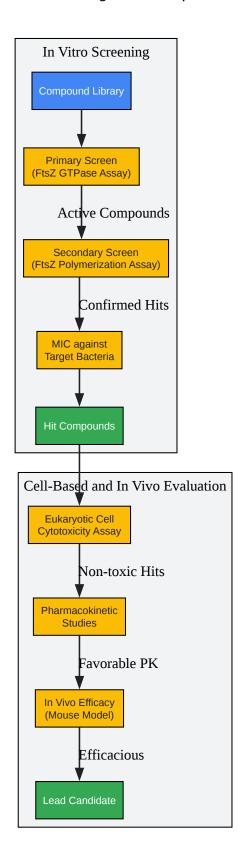
PC190723 exerts its antibacterial effect by directly targeting FtsZ, a prokaryotic homolog of eukaryotic tubulin that is essential for bacterial cytokinesis.[2][7] FtsZ polymerizes at the midcell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins. [4][8]

The mechanism of action of **PC190723** involves the following key steps:

- Binding to FtsZ: **PC190723** binds to a specific site on the FtsZ protein, located in the interdomain cleft between the core helix H7 and the C-terminal domain.[2][9] This binding site is analogous to the taxol-binding site on tubulin.[5][10]
- Stabilization of FtsZ Polymers: The binding of PC190723 stabilizes the filamentous form of
 FtsZ, promoting its assembly into protofilaments and higher-order structures like bundles and
 ribbons.[5][10] This stabilization is achieved by favoring a high-affinity conformational state of
 FtsZ that is competent for assembly.[11]
- Inhibition of GTPase Activity: PC190723 inhibits the GTPase activity of FtsZ in a
 concentration-dependent manner.[1][4] The GTP hydrolysis is crucial for the dynamic
 turnover of the Z-ring, and its inhibition leads to the suppression of FtsZ polymer dynamics.
 [5][10]
- Prevention of Cell Division: By stabilizing FtsZ polymers and inhibiting their dynamics,
 PC190723 effectively blocks the formation and constriction of the Z-ring, thereby preventing



bacterial cell division and leading to cell death.[1][5] This results in characteristic morphological changes, such as the enlargement of spherical cells like S. aureus.[1][4]





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